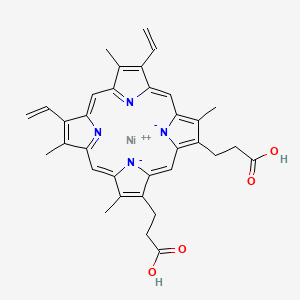

Ni-Protoporphyrin

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H32N4NiO4 |

|---|---|

Molecular Weight |

619.3 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;nickel(2+) |

InChI |

InChI=1S/C34H34N4O4.Ni/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

IJROJBFZULUEEG-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Ni+2] |

Synonyms |

Ni-PPIX nickel(II) protoporphyrin IX |

Origin of Product |

United States |

Biosynthesis and Endogenous Occurrence of Ni Protoporphyrin

Fundamental Porphyrin Biosynthetic Pathways in Diverse Organisms

Porphyrins are a class of deeply colored, macrocyclic compounds essential for life, serving as precursors to vital molecules like heme and chlorophyll (B73375). wikipedia.orgwikipedia.org The biosynthesis of these molecules begins with simple precursors and proceeds through a highly conserved series of enzymatic reactions. researchgate.net While the core pathway to the key intermediate, Protoporphyrin IX, is largely universal, distinct variations exist across different domains of life, particularly in prokaryotes. wikipedia.orgnih.gov

The biosynthesis of Protoporphyrin IX (PPIX) is a fundamental metabolic pathway found in most living organisms. frontierspecialtychemicals.comnih.gov It is an eight-step process that involves enzymes located in both the mitochondria and the cytoplasm. researchgate.netnih.gov The pathway begins with the formation of δ-aminolevulinic acid (ALA). uct.ac.za In animals, fungi, and α-proteobacteria, ALA is synthesized in the mitochondria from the condensation of glycine (B1666218) and succinyl-CoA, a reaction catalyzed by ALA synthase. wikipedia.orgunito.it In contrast, plants, algae, archaea, and most bacteria utilize the C5 pathway, where ALA is formed from glutamic acid. wikipedia.org

Two molecules of ALA are then transported to the cytoplasm and condensed by ALA dehydratase to form the pyrrole (B145914) ring-containing molecule, porphobilinogen (B132115) (PBG). wikipedia.orgfrontierspecialtychemicals.com Four molecules of PBG are subsequently combined in a head-to-tail fashion by hydroxymethylbilane (B3061235) synthase to create a linear tetrapyrrole, hydroxymethylbilane. wikipedia.org This intermediate is then cyclized by uroporphyrinogen III synthase to form the asymmetric macrocycle, uroporphyrinogen III, which is the first true porphyrinogen (B1241876) intermediate. uct.ac.zanumberanalytics.com

The pathway continues with a series of modifications to the side chains of the macrocycle. Uroporphyrinogen III decarboxylase catalyzes the removal of four carboxyl groups to yield coproporphyrinogen III. frontierspecialtychemicals.com This molecule then re-enters the mitochondria, where coproporphyrinogen III oxidase modifies two of the propionic acid side chains into vinyl groups, forming protoporphyrinogen (B1215707) IX. researchgate.netfrontierspecialtychemicals.com In the final step, protoporphyrinogen oxidase mediates a six-electron oxidation of the macrocycle to create the fully conjugated, planar Protoporphyrin IX molecule. wikipedia.orgnih.gov

Table 1: Key Enzymes in the Biosynthesis of Protoporphyrin IX

| Step | Enzyme Name | Abbreviation | Location (Eukaryotes) | Function |

|---|---|---|---|---|

| 1 | δ-aminolevulinic acid synthase | ALAS | Mitochondria | Condenses glycine and succinyl-CoA to form ALA. researchgate.net |

| 2 | δ-aminolevulinic acid dehydratase | ALAD | Cytoplasm | Dimerizes two molecules of ALA to form porphobilinogen (PBG). frontierspecialtychemicals.com |

| 3 | Hydroxymethylbilane synthase | HMBS | Cytoplasm | Polymerizes four PBG molecules into hydroxymethylbilane. researchgate.net |

| 4 | Uroporphyrinogen III synthase | UROS | Cytoplasm | Cyclizes hydroxymethylbilane to form uroporphyrinogen III. numberanalytics.com |

| 5 | Uroporphyrinogen decarboxylase | UROD | Cytoplasm | Decarboxylates the acetic acid side chains of uroporphyrinogen III. frontierspecialtychemicals.com |

| 6 | Coproporphyrinogen oxidase | CPOX | Mitochondria | Oxidatively decarboxylates two propionic acid side chains. researchgate.net |

| 7 | Protoporphyrinogen oxidase | PPOX | Mitochondria | Oxidizes protoporphyrinogen IX to form Protoporphyrin IX. numberanalytics.com |

While the "classical" pathway described above, also known as the protoporphyrin-dependent (PPD) pathway, is widespread, recent research has uncovered alternative heme biosynthesis routes in prokaryotes. nih.gov Uroporphyrinogen III is a common branch point for these different pathways. nih.gov

The three main routes identified are:

Protoporphyrin-Dependent (PPD) Pathway: This is the classical pathway found in Gram-negative bacteria and all eukaryotes. It follows the sequence of enzymatic reactions detailed previously, culminating in the insertion of iron into Protoporphyrin IX. nih.gov

Coproporphyrin-Dependent (CPD) Pathway: Found primarily in Gram-positive bacteria like those in the Actinomycetota and Bacillota phyla, this pathway diverges after the formation of coproporphyrinogen III. nih.gov In this route, the enzyme coproporphyrinogen oxidase (CgoX) oxidizes coproporphyrinogen III to coproporphyrin III. A different set of enzymes then converts coproporphyrin III to heme, bypassing Protoporphyrin IX as a free intermediate. nih.gov

Siroheme-Dependent (SHD) Pathway: This is considered the most ancient but least common of the three pathways. It utilizes siroheme (B1205354), a derivative of uroporphyrinogen III, as an intermediate in the formation of heme. nih.gov

These divergent pathways highlight the metabolic adaptability of microorganisms, showing a range of strategies that different species employ to synthesize essential tetrapyrrole cofactors. researchgate.net

Common Precursors and Enzymatic Steps Leading to Protoporphyrin IX

Nickel Incorporation and Chelation Mechanisms within Porphyrin Systems

The insertion of a metal ion into the porphyrin macrocycle is the final step in the formation of various metalloporphyrins. wikipedia.org This process, known as chelation or metalation, can be catalyzed by enzymes or can occur non-enzymatically. While iron insertion to form heme is the most well-known example, other metals, including nickel, can also be incorporated into porphyrin and porphyrin-like structures. wikipedia.orgwikipedia.org

A prominent example of enzymatic nickel incorporation is the biosynthesis of Coenzyme F430, a nickel-containing tetrapyrrole that is the prosthetic group of methyl-coenzyme M reductase (MCR). wikipedia.orgnih.gov This enzyme is crucial for methane (B114726) production in methanogenic archaea. nih.gov

The biosynthesis of Coenzyme F430 begins with sirohydrochlorin (B1196429), a porphyrin-like molecule derived from uroporphyrinogen III. wikipedia.orgnih.gov The key nickel insertion step is catalyzed by a nickel-specific chelatase. nih.govrsc.org In many organisms, this function is carried out by the CbiX enzyme, which is also capable of inserting cobalt during cobalamin (vitamin B12) biosynthesis. wikipedia.orgrsc.org The class II chelatase CfbA is another enzyme identified that catalyzes the insertion of Ni²⁺ into sirohydrochlorin to yield nickel-sirohydrochlorin. rsc.org Following nickelation, a series of enzymatic reactions, including amidation and macrocyclic ring reduction, modify the molecule to produce the final Coenzyme F430. wikipedia.orgnih.govresearchgate.net Structural and functional analyses suggest a catalytic mechanism where the insertion of the nickel ion into sirohydrochlorin is assisted by one of the acetate (B1210297) side chains of the substrate itself. rsc.org

The insertion of metal ions into porphyrins can also proceed without enzymatic catalysis, a process that has been studied to understand its kinetics and thermodynamics. rsc.orgdntb.gov.ua The rate of non-enzymatic metalation is influenced by several factors, including the nature of the metal ion, the solvent, and the porphyrin structure. acs.orgpreprints.org

Kinetic studies on the formation of nickel(II) porphyrins in aqueous solutions have shown that the reactivity of the nickel ion is highly dependent on its speciation, which is affected by pH. preprints.org Research indicates that the aqua-monohydroxo species, [Ni(H₂O)₅(OH)]⁺, is significantly more reactive than the fully hydrated hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. preprints.org The enhanced reactivity is attributed to the hydroxo-ligand, which is thought to facilitate the formation of a hydrogen bond with a pyrrolic hydrogen atom of the porphyrin core. This interaction allows the nickel species to approach the porphyrin's central cavity more easily, promoting the displacement of water ligands and the insertion of the nickel ion. preprints.org

Thermodynamic and kinetic factors govern the self-assembly and stability of metalloporphyrin structures. researchgate.net The activation energy for the desorption of nickel porphyrins from a surface into a solvent is a key thermodynamic parameter, and studies show that the solvent plays a crucial role in the transition state of such processes. researchgate.net While obtaining precise thermodynamic data for gas-phase metallation reactions has proven challenging due to the high temperatures required to vaporize porphyrins, it is clear that the intrinsic reactivity of the metal ion and the porphyrin's electronic structure are critical. acs.org

Enzymatic Nickelation Processes and Coenzyme F430 Formation Pathways

Physiological Context and Distribution of Endogenous Ni-Protoporphyrin

While iron and magnesium protoporphyrins (heme and chlorophyll, respectively) are abundant in nature, the endogenous occurrence of this compound IX (Ni-PPIX) is less common and its physiological roles are not as broadly defined. However, it is known to exist and has been studied in specific biological contexts.

Ni-PPIX is used in biochemical research for the synthesis of reconstituted nickel-containing metalloproteins, which helps in studying the function of these proteins. optica.orgfrontierspecialtychemicals.com For example, hemoglobin has been reconstituted with Ni-PPIX to investigate the conformational dynamics of the porphyrin macrocycle within the protein environment. optica.org

Resonance Raman spectroscopy studies have examined the interaction of Ni-PPIX with ferrochelatase, the enzyme that normally inserts iron into protoporphyrin IX. nih.gov These studies revealed that when Ni-PPIX, a metalloporphyrin with a low tendency for axial ligation, binds to the enzyme's active site, the porphyrin macrocycle becomes distorted. nih.govresearchgate.net This finding supports the hypothesis that porphyrin distortion is a crucial step in the catalytic mechanism of ferrochelatase. nih.govresearchgate.net

The formation of metalloporphyrins other than heme, such as zinc protoporphyrin (ZnPP), is known to occur endogenously under certain conditions, such as iron deficiency or in specific tissues like dry-cured meats. kosfaj.org In some pathological states, like hemorrhagic stroke, ZnPP has been found to accumulate in brain tissue. nih.gov This occurs because ferrochelatase can utilize other divalent cations like zinc as a substrate when iron availability is low or when protoporphyrin IX levels are high. kosfaj.orgnih.gov The relative efficacy of metal insertion by ferrochelatase often follows the order Fe²⁺ > Zn²⁺ > Co²⁺ > Ni²⁺. kosfaj.org This suggests that while less favored than iron or zinc, endogenous enzymatic formation of Ni-PPIX could theoretically occur under conditions of nickel excess and/or significant upregulation of the heme biosynthetic pathway. Endogenous porphyrins have been noted to accumulate in various tissues, and their distribution can be visualized by their fluorescence. nih.gov

Role as a Precursor for Specific Nickel-Containing Cofactors

While protoporphyrin IX is a well-established precursor in the biosynthesis of heme (iron-containing) and chlorophyll (magnesium-containing), its direct role as a precursor for naturally occurring, stable nickel-containing cofactors in the same vein is less defined in biological systems. However, the insertion of nickel into porphyrin rings is a critical step in the biosynthesis of specific nickel-containing cofactors, such as Coenzyme F430. mdpi.comwikipedia.org

Coenzyme F430 is a nickel-containing tetrapyrrole that is essential for the function of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methane formation in methanogenic archaea. wikipedia.org The biosynthesis of Coenzyme F430 begins with uroporphyrinogen III, a common precursor for all natural tetrapyrroles. mdpi.comwikipedia.org A series of enzymatic reactions modifies uroporphyrinogen III into sirohydrochlorin. wikipedia.org A key step in the pathway is the insertion of a nickel ion into the sirohydrochlorin macrocycle, a reaction catalyzed by a chelatase. wikipedia.org This nickelated intermediate then undergoes further modifications to yield the final Coenzyme F430. wikipedia.org

Although protoporphyrin IX is not the direct macrocycle into which nickel is inserted for Coenzyme F430 synthesis, the study of this compound IX provides valuable insights into the mechanisms of metal ion insertion into porphyrin rings by enzymes like ferrochelatase. researchgate.netnih.gov Ferrochelatase, the terminal enzyme in the heme biosynthetic pathway, catalyzes the insertion of ferrous iron into protoporphyrin IX. researchgate.netnih.govresearchgate.net This enzyme can also accommodate other divalent metal ions, including nickel, albeit with different efficiencies. researchgate.netkosfaj.org The study of how Ni(II) protoporphyrin binds to and is processed by ferrochelatase helps to elucidate the factors that determine metal ion selectivity and the conformational changes the porphyrin undergoes during catalysis. researchgate.netnih.govresearchgate.net

Research on model systems has utilized Ni(II) protoporphyrin IX for the synthesis of nickel-reconstituted metalloproteins, which serve as models to study the properties and functions of their native counterparts. frontierspecialtychemicals.com For instance, Ni(II) protoporphyrin IX has been used to create a model for a permanent deoxy-heme state in chemically modified hemoglobins (B146990). frontierspecialtychemicals.com

Detection and Identification in Biological Samples and Model Systems

The detection and identification of this compound and other metalloporphyrins in various samples rely on a range of analytical techniques that leverage their unique spectroscopic and chemical properties.

Spectroscopic Methods:

UV-Visible Spectroscopy: Porphyrins strongly absorb light in the visible region of the electromagnetic spectrum, a characteristic that is central to their detection. wikipedia.org They exhibit a very intense absorption band, known as the Soret band, near 400 nm, and several weaker bands, called Q bands, at higher wavelengths. kosfaj.orgrdd.edu.iq The precise wavelengths of these absorption maxima can be influenced by the central metal ion, the solvent, and the surrounding chemical environment. rdd.edu.iqrsc.org For instance, the Soret band for a this compound complex in DMF solvent is located at 420 nm. rdd.edu.iq

Resonance Raman (RR) Spectroscopy: This technique provides detailed information about the vibrational modes of the porphyrin macrocycle. researchgate.netnih.gov It has been instrumental in studying the interactions between porphyrins and proteins, revealing structural changes such as the distortion of the porphyrin ring upon binding to an enzyme active site. researchgate.netnih.gov Studies on murine ferrochelatase have shown that Ni(II) protoporphyrin becomes distorted when bound to the enzyme. researchgate.netnih.gov

Fluorescence Spectroscopy: Many porphyrins are fluorescent, emitting light at specific wavelengths after being excited by light of a shorter wavelength. mdpi.com However, the presence of a central metal ion like iron in heme can quench this fluorescence. acs.org The fluorescence properties of this compound can be utilized for its detection, although this can be influenced by its environment.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying porphyrins from complex biological mixtures, such as blood, urine, and tissue extracts. acs.org Reversed-phase HPLC (RP-HPLC) is a standard method used for the analysis of porphyrins without the need for prior chemical modification. acs.org The separated porphyrins can then be detected using UV-Vis absorption or fluorescence detectors. acs.org HPLC methods have been developed for the analysis of various natural porphyrins, including protoporphyrin IX. mdpi.com

Mass Spectrometry:

Capillary Liquid Chromatography-Mass Spectrometry (CLC-MS): This highly sensitive and selective method combines the separation power of capillary liquid chromatography with the precise mass detection of mass spectrometry. mdpi.com It has been successfully used for the quantification of natural porphyrins in biological samples like hair. mdpi.com

Electrochemical Methods:

Cyclic Voltammetry: This technique can be used to study the redox properties of metalloporphyrins. Modified electrodes containing Ni(II) protoporphyrin IX have been developed for electroanalytical applications. frontierspecialtychemicals.com

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive technique that can identify the elemental composition and chemical state of atoms. It has been used to confirm the presence and oxidation state of nickel in porphyrin-containing films. rsc.orgnih.govconicet.gov.ar For example, the presence of Ni(II) in a porphyrin film can be confirmed by the characteristic binding energies of the Ni 2p core levels. rsc.orgconicet.gov.ar

Model Systems:

In laboratory settings, model systems are frequently used to study the properties and reactions of this compound. These can include:

Supramolecular Coordination Compounds: Crystalline supramolecular structures containing nickel porphyrins have been synthesized to investigate their catalytic activities. nih.gov

Modified Electrodes: Electrodes functionalized with this compound or related nickel porphyrins are used to study their electrocatalytic properties for various reactions. frontierspecialtychemicals.com

Porphyrin-C60 Dyads: Synthetic molecules linking a nickel porphyrin to a fullerene (C60) have been created to study photoinduced electron and energy transfer processes. researchgate.net

These diverse analytical methods and model systems provide a comprehensive toolkit for the detection, identification, and characterization of this compound and for probing its role in both biological and synthetic contexts.

Advanced Structural Elucidation and Electronic Properties of Ni Protoporphyrin

Coordination Chemistry and Geometric Configurations of the Nickel Center.optica.orgrsc.orgchemrxiv.org

The coordination chemistry of the nickel center in Ni-protoporphyrin is fundamentally dictated by the electronic configuration of the Ni(II) ion and its interaction with the porphyrin macrocycle and potential axial ligands. In the absence of coordinating ligands, Ni(II) porphyrins typically adopt a four-coordinate, square-planar geometry. mdpi.com In this state, the Ni(II) center is in a low-spin (S=0), diamagnetic state. mdpi.comrsc.org This arises from the (dxz, dyz)4(dz²)2(dxy)2 electronic configuration. researchgate.net However, the coordination number can expand to five or six upon interaction with axial ligands, leading to significant changes in geometry and electronic properties. mdpi.comacs.org

Analysis of Planarity, Ruffling, and Saddling Distortions of the Porphyrin Macrocycle.optica.orgresearchgate.netlsu.edunih.govresearchgate.netresearchgate.netresearchgate.net

While often depicted as planar, the porphyrin macrocycle in this compound is flexible and can undergo significant out-of-plane distortions. optica.orgosti.gov The primary types of non-planar distortions are ruffling, saddling, and doming. lsu.eduresearchgate.net

Ruffling (ruf) : This distortion involves the alternate displacement of the meso carbons above and below the mean porphyrin plane, resulting in a twisting of the pyrrole (B145914) rings around the Ni-N bonds. lsu.edunih.gov Ruffling is a common distortion for metalloporphyrins with a central metal ion that is too small for the porphyrin core, as is the case with Ni(II). nih.gov This distortion can be induced by sterically bulky substituents at the meso positions. lsu.edunih.gov

Saddling (sad) : In this distortion, the pyrrole rings are tilted alternately up and down relative to the mean plane. nih.gov Saddling is often observed in dodecasubstituted porphyrins to alleviate steric strain at the periphery. nih.gov For some dodecaphenylporphyrins, the saddled and ruffled conformations can be nearly equal in energy. nih.gov

Doming (dom) : This involves the displacement of the entire porphyrin core to one side of the mean plane, often due to the coordination of a single axial ligand which pulls the metal ion out of the plane.

The specific type and degree of distortion in this compound can be influenced by factors such as the protein environment in hemoproteins, which can manipulate the heme conformation to regulate biological function. lsu.edunih.gov For instance, in nickel-reconstituted cytochrome c, the porphyrin macrocycle is known to adopt a nonplanar, ruffled conformation. nih.gov Molecular mechanics calculations have shown that increasing the size of meso-tetrasubstituted groups leads to an increased degree of ruffling. lsu.edu The non-planar distortions have a tangible effect on the chemical and photophysical properties of the porphyrin, including tuning redox potentials and the affinity for axial ligands. osti.gov

| Distortion Type | Description | Common Cause in Ni-Porphyrins |

|---|---|---|

| Ruffling (ruf) | Alternate displacement of meso carbons above and below the porphyrin plane. lsu.edunih.gov | Small Ni(II) ion in the porphyrin core; bulky meso substituents. nih.gov |

| Saddling (sad) | Alternate tilting of pyrrole rings up and down. nih.gov | Peripheral steric overcrowding, especially in dodecasubstituted porphyrins. nih.gov |

| Doming (dom) | Displacement of the entire porphyrin core to one side. | Coordination of a single axial ligand. |

Characterization of Axial Ligation, Ligand Exchange, and Spin-State Equilibria (e.g., Four-, Five-, and Six-Coordinate Ni(II) Porphyrins).rsc.orgchemrxiv.org

The coordination of axial ligands to the Ni(II) center in protoporphyrin is a critical aspect of its chemistry, leading to changes in coordination number, geometry, and spin state. mdpi.comacs.org

Four-Coordinate Ni(II) Porphyrins : In non-coordinating solvents, this compound exists as a four-coordinate, square-planar complex. mdpi.comnih.gov This species is diamagnetic (low-spin, S=0) and generally does not fluoresce efficiently as the Ni(II) center quenches the porphyrin's fluorescence. mdpi.com The small size of the low-spin Ni(II) ion can cause the macrocycle to shrink slightly, leading to a ruffled distortion. mdpi.com

Five-Coordinate Ni(II) Porphyrins : The addition of a single axial ligand leads to a five-coordinate, square-pyramidal geometry. rsc.orgacs.org This coordination induces a spin-state change from diamagnetic (S=0) to paramagnetic (S=1, high-spin). rsc.orgacs.org The five-coordinate species is an important intermediate in many catalytic and biological processes. acs.org Stable five-coordinate Ni(II) porphyrins have been synthesized and characterized, showing distinct spectroscopic and redox properties compared to their four- and six-coordinate counterparts. acs.org

Six-Coordinate Ni(II) Porphyrins : In the presence of a sufficient concentration of strongly coordinating ligands, a second axial ligand can bind to form a six-coordinate, octahedral complex. researchgate.netnih.gov This species is also paramagnetic (high-spin, S=1). nih.gov The formation of the six-coordinate complex from the five-coordinate one is often characterized by a second association constant (K₂) that can be larger than the first (K₁). mdpi.com

The equilibrium between these different coordination and spin states is sensitive to the nature of the axial ligand, solvent polarity, and temperature. mdpi.com For example, in aqueous solutions, a water molecule can act as a weak axial ligand, leading to an equilibrium between low-spin and high-spin species. mdpi.com The ligand exchange process is typically very fast. mdpi.com The binding of axial ligands is influenced by the electronic properties of the porphyrin; electron-withdrawing substituents on the porphyrin ring can increase the binding affinity for axial ligands. rsc.org

| Coordination Number | Geometry | Spin State (S) | Magnetic Property | Typical Ligands |

|---|---|---|---|---|

| Four | Square-planar mdpi.com | 0 mdpi.com | Diamagnetic mdpi.com | None (non-coordinating solvent) mdpi.com |

| Five | Square-pyramidal rsc.orgacs.org | 1 rsc.orgacs.org | Paramagnetic rsc.orgacs.org | One axial ligand (e.g., pyridine (B92270), histidine) rsc.orgnih.gov |

| Six | Octahedral researchgate.netnih.gov | 1 researchgate.netnih.gov | Paramagnetic researchgate.netnih.gov | Two axial ligands (e.g., pyridine) nih.gov |

Spectroscopic Probes for Electronic Structure and Excited-State Dynamics.optica.orgrsc.orgchemrxiv.orgacs.orgresearchgate.netrsc.orgresearchgate.netmdpi.comuoc.grnih.gov

A variety of spectroscopic techniques are employed to investigate the intricate electronic structure and the dynamics of the excited states of this compound. These methods provide detailed information on electronic transitions, spin states, and the influence of the molecular structure on these properties.

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and π-Conjugation Effects.optica.orgrsc.orgchemrxiv.orgacs.orgrsc.orgresearchgate.netmdpi.comuoc.gr

UV-visible absorption spectroscopy is a cornerstone technique for studying metalloporphyrins. The spectrum of this compound is characterized by two main features originating from π-π* transitions within the porphyrin macrocycle:

The Soret (or B) band : An intense absorption typically found in the near-UV region (around 400 nm). osti.govtandfonline.com

The Q bands : A series of weaker absorptions in the visible region (500-600 nm). osti.gov

The positions and intensities of these bands are sensitive to the coordination state of the nickel ion and the conformation of the porphyrin ring. osti.govtandfonline.com For instance, the coordination of axial ligands generally causes a red-shift of the absorption bands. tandfonline.com Non-planar distortions like ruffling also lead to red-shifts in the Soret and Q bands due to the destabilization of the a₁ᵤ(π) and a₂ᵤ(π) molecular orbitals. osti.gov In Ni-reconstituted hemoglobin, the presence of two Soret bands at 397 nm and 420 nm indicates the existence of two distinct species, a four-coordinate and a five-coordinate site, respectively. nih.gov

Fluorescence emission from this compound is generally weak because the low-spin Ni(II) center in the four-coordinate state efficiently quenches the S₁ fluorescence of the porphyrin ligand. mdpi.com However, some high-spin complexes can exhibit fluorescence. mdpi.com For example, the high-spin form of a water-soluble Ni(II) porphyrin displays emission bands around 630 nm, 675 nm, and 722 nm. mdpi.com Ultrafast stimulated emission between 620 and 670 nm has been observed for some Ni(II) porphyrins upon direct Q-band excitation. nih.gov

| Complex/State | Soret Band (λmax, nm) | Q Bands (λmax, nm) | Reference |

|---|---|---|---|

| Ni(II) meso-tetraphenylporphyrin | 418 | - | tandfonline.com |

| Ni(II) porphyrin complex | 414 | - | tandfonline.com |

| Ni-reconstituted Hemoglobin (4-coordinate) | 397 | - | nih.gov |

| Ni-reconstituted Hemoglobin (5-coordinate) | 420 | - | nih.gov |

| Ni(II) protoporphyrin IX dimethyl ester | - | ~515, ~550 | lsu.edu |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Metal-Ligand Interactions.acs.orgresearchgate.netnih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons. Since four-coordinate Ni(II)-protoporphyrin is diamagnetic (S=0), it is EPR-silent. However, the five- and six-coordinate high-spin (S=1) species are paramagnetic and can be studied by EPR. This technique provides direct evidence of the spin state of the nickel center and can give insights into the symmetry of the ligand field and the nature of metal-ligand interactions. The transition from a diamagnetic to a paramagnetic state upon axial ligation is a key feature that can be monitored by EPR. This spin-state switching is the basis for applications such as photoswitchable MRI contrast agents, where a five-coordinate paramagnetic state is "MRI active" while a four-coordinate diamagnetic state is "MRI silent". rsc.org

Resonance Raman (RR) Spectroscopy for Vibrational Modes and Conformational Changes.chemrxiv.orgresearchgate.netlsu.eduresearchgate.netresearchgate.netrsc.orguoc.grnih.gov

Resonance Raman (RR) spectroscopy is an invaluable tool for probing the vibrational structure of the porphyrin macrocycle. By tuning the laser excitation wavelength to coincide with an electronic absorption band (e.g., the Soret or Q bands), specific vibrational modes can be selectively enhanced. This allows for the study of subtle structural changes.

RR spectra of this compound are sensitive to:

Core Size and Spin State : Certain high-frequency skeletal modes (between 1300 and 1700 cm⁻¹) are known as core-size markers. optica.orgnih.govias.ac.in Their frequencies shift depending on the size of the central porphyrin core, which is in turn affected by the spin state of the Ni(II) ion and axial ligation. nih.govias.ac.in For example, in the excited state, population of the dₓ²-y² orbital leads to an expansion of the macrocycle core, causing a downshift in the frequencies of these modes. optica.org

Non-planar Distortions : RR spectroscopy can distinguish between different non-planar conformations. For instance, the structure-sensitive line ν₁₀ is asymmetric and broad in nickel-reconstituted cytochrome c, indicating the presence of multiple conformers (planar and non-planar). nih.gov Low-frequency Raman peaks can serve as "reporters" for specific deformations; for example, the γ₁₈ peak has been correlated with saddling deformation. nih.gov

Metal-Ligand Vibrations : In some cases, the stretching vibration between the nickel atom and an axial ligand can be identified. For example, in nickel-reconstituted hemoglobin, the Ni-histidine stretch was identified at 236 cm⁻¹. nih.gov

Time-resolved RR studies have provided insights into the dynamics of conformational changes in the excited state, suggesting that structural interconversions between ruffled and planar forms can occur on a picosecond timescale. optica.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Sensitivity | Reference |

|---|---|---|---|

| ν₃, ν₁₀ | ~1500, ~1620 | Core size, spin state, Cₐ-Cₘ bond strength | optica.orgias.ac.in |

| ν₄ | ~1380 | π-electron density, Cₐ-N stretching | optica.org |

| Ni-Histidine stretch | ~236 | Axial ligand bond | nih.gov |

| γ₁₈ | Low frequency | Saddling deformation | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of this compound in solution. The characteristic ring current of the porphyrin macrocycle creates a large magnetic anisotropy. uni-muenchen.de This effect significantly influences the chemical shifts of protons, spreading the 1H NMR spectrum over a wide range and often simplifying spectral interpretation. uni-muenchen.de Protons located on the periphery of the macrocycle experience a downfield shift, while those in the core are shifted upfield. nih.gov

The large spread in the 1H NMR spectrum makes it a sensitive probe for structural changes and intermolecular interactions. uni-muenchen.de In solution, porphyrins can exist as monomers, particularly in nonpolar or polar aprotic solvents, which results in sharp 1H NMR signals. nih.gov However, in aqueous solutions, self-aggregation is common, driven primarily by π-π stacking interactions between the porphyrin macrocycles. nih.gov These aggregation phenomena can be extensively studied using NMR by analyzing the changes in chemical shifts upon aggregation. nih.gov

Furthermore, NMR is instrumental in studying the interactions between this compound and other molecules, including macromolecules. nih.govmdpi.com By observing changes in the chemical shifts of both the this compound and the interacting molecule, detailed information about the binding site and the geometry of the complex can be obtained. mdpi.comias.ac.in For instance, the interaction of Ni(II) porphyrins with nitroaromatic acceptors has been investigated using 1H NMR, where the paramagnetic Co(II) analogue was used as a probe to determine the geometry of the molecular complex in solution. ias.ac.in

X-ray Absorption Spectroscopy (XAS) for Metal Electronic Structure and Bonding

X-ray Absorption Spectroscopy (XAS) is a valuable technique for probing the electronic structure of the nickel center in this compound and the nature of its bonding with the surrounding ligands. uiowa.edu XAS, including the X-ray Absorption Near Edge Structure (XANES) region, provides information on the oxidation state and coordination environment of the metal ion. uiowa.eduuci.edu

Studies on nickel porphyrins using Ni 2p X-ray absorption spectra have revealed strong π-back-bonding from the nickel atom to the porphyrin ligand. nih.gov This interaction leads to a significant high-energy shift in the absorption edge compared to metallic nickel, indicating a decrease in the effective number of 3d electrons on the nickel atom. nih.govresearchgate.net This metal-to-ligand charge transfer is a key feature of the electronic structure of nickel porphyrins. nih.govresearchgate.net

The main absorption line in the Ni 2p3/2 XA spectra of nickel porphyrins is associated with the transition of Ni 2p3/2 electrons to the lowest unoccupied molecular orbital (LUMO), which has a significant Ni 3dx²-y² character. researchgate.net The presence of additional high-energy satellite structures is attributed to transitions to empty states with hybridized Ni 3d–ligand 2p character. researchgate.net

Furthermore, XAS can be used to investigate the influence of axial ligands on the electronic structure of the nickel center. uci.edu The addition of axial ligands, such as piperidine, to a nickel porphyrin complex causes noticeable changes in the XANES spectrum, which can be interpreted in terms of modifications to the electronic structure. uci.edu Time-resolved XAS has also been employed to determine the transient molecular structure of nickel porphyrins following photoexcitation. uci.edu

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The crystal structure of nickel porphyrins reveals the coordination geometry of the central nickel ion. In many cases, the nickel(II) ion is four-coordinate and resides in the plane of the four nitrogen atoms of the porphyrin core, resulting in a square-planar geometry. However, the porphyrin macrocycle itself is often not perfectly planar and can adopt various distorted conformations, such as saddled, ruffled, or domed shapes. These distortions can be influenced by peripheral substituents and intermolecular packing forces. nih.gov For example, the crystal structure of a six-coordinated nickel porphyrin complex with axial pyridine ligands showed a nearly planar porphyrin core with an expanded core size. nih.gov The study of these solid-state structures is crucial for understanding the structure-property relationships in these molecules. mdpi.comfrontiersin.orgweizmann.ac.il

Redox Properties and Electrochemical Behavior of Nickel Porphyrins

The redox properties of nickel porphyrins, including this compound, are of significant interest due to their involvement in various catalytic and biological electron transfer processes. mdpi.comsci-hub.se The electrochemical behavior of these complexes is typically studied using techniques such as cyclic voltammetry, which provides information about their redox potentials and the stability of the different oxidation states. mdpi.comscirp.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of nickel porphyrins. mdpi.commdpi.com A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current. mdpi.com For nickel porphyrins, the voltammogram often displays reversible or quasi-reversible waves corresponding to one-electron transfer processes. scirp.org These processes can be either metal-centered (involving the Ni ion) or macrocycle-centered (involving the porphyrin π-system). cdnsciencepub.com The potential at which these redox events occur provides valuable information about the electronic properties of the molecule. scirp.org

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to characterize the electrochemical properties of modified electrodes, including those incorporating nickel porphyrins. mdpi.commdpi.comconicet.gov.ar EIS measures the impedance of a system over a range of frequencies, allowing for the determination of parameters such as charge transfer resistance and solution resistance. mdpi.comconicet.gov.ar This information is crucial for understanding the kinetics of electron transfer at the electrode-solution interface and for the development of electrochemical sensors and devices. mdpi.comconicet.gov.ar

Investigation of Various Oxidation States (Ni(I), Ni(II), Ni(III), Ni(IV)) and Their Interconversion Mechanisms

Nickel porphyrins can exist in several oxidation states, including Ni(I), Ni(II), Ni(III), and even Ni(IV). rsc.orgnih.govnih.gov The stable and most common oxidation state is Ni(II). nih.gov Oxidation of Ni(II) porphyrins can lead to either a Ni(III) species or a Ni(II) porphyrin π-cation radical, depending on the relative energy levels of the nickel d-orbitals and the porphyrin highest occupied molecular orbital (HOMO). nih.gov

The formation of Ni(III) species has been observed in several studies. researchgate.networldscientific.com For instance, a Ni(II) porphyrin with "push-pull" β-substituents exhibited a third oxidation corresponding to the Ni(II)/Ni(III) couple. researchgate.networldscientific.com In non-coordinating solvents, highly nonplanar nickel porphyrins have been shown to form stable Ni(III) porphyrin dications. lsu.edu

The Ni(I) state is also accessible through reduction of Ni(II) porphyrins. acs.org The interconversion between these different oxidation states is often a reversible process that can be controlled electrochemically. rsc.orgnih.gov Spectroelectrochemical measurements have been used to demonstrate the reversible interconversion between [Ni(II)(TAML-4)]2− and [Ni(III)(TAML-4)]−, and between [Ni(III)(TAML-4)]− and a species with a formal Ni(IV) state, which was identified as [Ni(III)(TAML-4•+)]. nih.gov The mechanism of these interconversions can involve both electron transfer and structural rearrangements of the complex. rsc.org

Influence of Peripheral Substituents and Axial Ligands on Redox Potentials

The redox potentials of nickel porphyrins are highly sensitive to modifications of the porphyrin macrocycle and the coordination of axial ligands. worldscientific.comusu.edu Peripheral substituents on the porphyrin ring can significantly alter the electronic properties of the molecule, thereby shifting the redox potentials. nih.govuoc.gr

Electron-donating groups generally make the porphyrin easier to oxidize (anodic shift in oxidation potential), while electron-withdrawing groups make it more difficult to oxidize (cathodic shift). nih.govresearchgate.net For example, the introduction of an N-methyl group to a fused nickel(II) porphyrin resulted in a 180 mV anodic shift in the first ring oxidation potential. researchgate.net Conversely, halogenation of the porphyrin periphery leads to a cathodic shift in the oxidation potentials due to the inductive effect of the halogen atoms. uoc.gr The non-planarity of the porphyrin macrocycle, induced by bulky peripheral substituents, can also influence the redox potentials. lsu.edu

Axial ligands coordinated to the nickel center also play a crucial role in tuning the redox properties. worldscientific.comusu.edu The coordination of axial ligands can stabilize or destabilize different oxidation states of the nickel ion, thereby shifting the metal-centered redox potentials. nih.gov For instance, in the presence of a coordinating solvent like pyridine, the first oxidation of some nickel porphyrins becomes metal-centered (Ni(II)/Ni(III)) rather than macrocycle-centered. lsu.edu The nature of the axial ligand can determine whether oxidation occurs at the metal or the porphyrin ring. nih.gov

Interactions of Ni Protoporphyrin with Biological Macromolecules

Protein-Ni-Protoporphyrin Interactions

The binding of Ni-protoporphyrin to proteins, particularly enzymes, can induce significant conformational changes and modulate their activity. A key example is its interaction with ferrochelatase, the terminal enzyme in the heme biosynthetic pathway.

Mechanistic Studies of Enzyme-Porphyrin Binding and Conformational Changes (e.g., Ferrochelatase Distortion Mechanism)

Ferrochelatase catalyzes the insertion of ferrous iron into protoporphyrin IX to form heme. wikipedia.orgresearchgate.net A crucial aspect of this catalytic mechanism is the distortion of the porphyrin macrocycle upon binding to the enzyme. researchgate.netosti.gov Studies using resonance Raman (RR) spectroscopy have demonstrated that when Ni(II)-protoporphyrin, a metalloporphyrin with a low tendency for axial ligation, binds to murine ferrochelatase, it becomes distorted. nih.govacs.org This distortion is characterized as a "saddling" deformation of the porphyrin ring. nih.govacs.org

This observation is significant because it supports the hypothesis that porphyrin distortion is a key step in the catalytic cycle, occurring even without the metal substrate present. nih.govacs.org The enzyme actively manipulates the conformation of the porphyrin, making the pyrrole (B145914) nitrogens more accessible for metal insertion. wikipedia.org In the case of Bacillus subtilis ferrochelatase, it is proposed that the enzyme grips three of the porphyrin rings (B, C, and D) while bending ring A by approximately 36 degrees, which exposes the lone pair of electrons on the nitrogen of ring A to the iron ion. wikipedia.org A more substantial distortion of 100 degrees has been observed for protoporphyrin bound to human ferrochelatase. wikipedia.org

The binding of this compound to wild-type ferrochelatase results in a relatively uniform ruffled distortion of the macrocycle. osti.gov This is in contrast to some mutant forms of the enzyme where both planar and ruffled conformations can coexist, indicating a more heterogeneous binding environment. osti.gov

Molecular Basis of Enzyme Inhibition and Modulation by this compound

This compound can act as an inhibitor of certain enzymes. For instance, while ferrochelatase can insert various divalent metal ions like Zn²⁺, Ni²⁺, and Co²⁺ into protoporphyrin, heavier metal ions can inhibit the release of the product after metallation. wikipedia.org The distortion induced by the enzyme on the porphyrin ring is a feature shared by potent inhibitors like N-methylprotoporphyrin (NMPP), which is considered a transition-state analog. osti.govnih.gov The nonplanar distortion of these molecules is a primary reason for their strong inhibitory effect on ferrochelatase. osti.gov

The interaction of this compound with ferrochelatase highlights the enzyme's ability to accommodate and distort metalloporphyrins, which can either lead to the formation of a product (if the metal is appropriate) or result in inhibition. The modulation of enzyme activity is thus directly linked to the structural changes induced upon binding.

Ligand Binding Thermodynamics and Kinetics with Model Proteins

The binding of ligands to metalloporphyrins, including Ni(II)-protoporphyrin, is influenced by several factors, including the porphyrin's structure and the nature of the axial ligands. Nonplanar, ruffled nickel(II) porphyrins exhibit a decreased binding affinity for axial ligands like pyrrolidine (B122466) and piperidine. nih.gov This reduced affinity is primarily due to the energetic cost of flattening the porphyrin ring to accommodate the high-spin nickel(II) ion. nih.gov

Isothermal titration calorimetry (ITC) has been used to study the binding of porphyrins to macromolecules, providing direct information on binding affinity, stoichiometry, and thermodynamic parameters. nih.gov For instance, the binding of mesoporphyrin to murine ferrochelatase is a strongly exothermic process. researchgate.net While specific thermodynamic data for this compound binding to a wide range of model proteins is not extensively detailed in the provided context, the principles governing metalloporphyrin-protein interactions suggest that the process is driven by a combination of enthalpic and entropic factors, including conformational changes in both the protein and the porphyrin. researchgate.netnih.govmdpi.com The kinetics of such interactions can be rapid, with some porphyrin-DNA binding events occurring in the millisecond time range. nih.gov

Nucleic Acid-Ni-Protoporphyrin Interactions

This compound and its derivatives also interact with nucleic acids, including DNA and RNA, through various binding modes. These interactions are of interest for their potential in developing therapeutic and diagnostic agents.

Modes of Interaction with DNA (e.g., Intercalation, Groove Binding, Outside Binding with Self-Stacking)

Cationic porphyrins can interact with DNA in three primary ways: intercalation between base pairs, binding to the major or minor grooves, and outside binding with self-stacking along the DNA surface. preprints.orgsemnan.ac.ir The specific mode of interaction is influenced by the porphyrin's substituents and the central metal ion. preprints.orgsemnan.ac.ir

Studies on a related compound, nickel-[tetra-N-methyl-pyridyl] porphyrin (Ni-TMPyP), have provided atomic-level insights into these interactions. X-ray crystallography has shown that this buckled nickel porphyrin can bind to the minor groove of a DNA duplex. pnas.org This groove binding is considered more energetically favorable for the nonplanar Ni(II)-porphyrin than intercalation, which would require significant distortion of the DNA structure. pnas.org

Spectroscopic studies of [Ni(II)TMPyP]⁴⁺ interacting with DNA suggest a mode of "outside binding with self-stacking". preprints.org This is characterized by a relatively small hypochromicity (~13%) and a minor bathochromic shift (~1 nm) in its UV-Vis spectrum upon DNA addition. preprints.org In contrast, the metal-free porphyrin exhibits spectral changes indicative of intercalation. preprints.org The presence of axial ligands on the metal center can also influence the binding mode, with some metalloporphyrins favoring outside or groove binding due to the bulkiness of these ligands. semnan.ac.irnih.gov

The interaction of Ni(II) derivatives of tetrakis(4-N-methylpyridyl)porphine with calf thymus DNA shows characteristics of GC-specificity, including prominent negative circular dichroism features and significant red shifts and hypochromicity of the Soret absorption band. nih.gov

Interaction with RNA and G-Quadruplex Structures

This compound derivatives have also been shown to interact with RNA and non-canonical DNA structures like G-quadruplexes. G-quadruplexes are four-stranded structures formed in guanine-rich sequences of nucleic acids and are implicated in the regulation of key cellular processes. nih.gov

The insertion of a nickel ion into the porphyrin core can modify its affinity and selectivity for G-quadruplexes. academie-sciences.fr For instance, a nickel-containing porphyrin derivative (TMPyP4 derivative 8) showed an interaction with duplex DNA that was roughly equivalent to its interaction with a G-quadruplex structure. academie-sciences.fr Another nickel porphyrin derivative was found to displace the hPOT1 protein from telomeres in human cells, highlighting its potential to interfere with protein-nucleic acid interactions at these critical structures. academie-sciences.fr

Some Ni(II) complexes have been observed to bind more strongly and provide greater stabilization to G-quadruplex structures compared to their Cu(II) counterparts. mdpi.com This has been attributed to the lesser degree of bending in the Ni(II) complex, which allows for more effective stacking of its phenyl rings onto the G-tetrad. mdpi.com

The interaction of porphyrins with RNA G-quadruplexes, such as those formed by the r(GGGGCC)n repeat associated with certain diseases, has also been studied. Porphyrins can distort these RNA structures and block the binding of RNA-binding proteins. biorxiv.org

Influence of Porphyrin Structural Modifications and Central Metal Ion on Binding Affinity and Specificity

The Role of the Central Metal Ion

The metal ion coordinated within the porphyrin's central cavity is a primary determinant of its biological activity and binding characteristics. researchgate.netias.ac.in The size, charge, and coordination preferences of the metal ion influence the porphyrin's electronic structure and its ability to interact with axial ligands, such as amino acid residues in a protein's active site. researchgate.netnih.gov

The case of heme oxygenase (HO) provides a clear example of this metal-dependent specificity. Heme oxygenase is an enzyme that catalyzes the degradation of heme. termedia.pl Many metalloporphyrins, which are structural analogs of heme, can bind to the active site of HO and act as competitive inhibitors. termedia.pltermedia.pl However, their efficacy as inhibitors is almost entirely dependent on the central metal. Metalloporphyrins containing tin (Sn), zinc (Zn), or chromium (Cr) are potent inhibitors of HO activity. termedia.plnih.govmdpi.com In contrast, this compound, along with copper (Cu) and magnesium (Mg) protoporphyrins, binds to the enzyme but does not significantly inhibit its activity. termedia.pltermedia.pl Conversely, cobalt protoporphyrin (CoPPIX) acts as a stimulant of HO activity and a strong inducer of HO-1 expression. termedia.pl This demonstrates that while the protoporphyrin IX structure allows for binding to the active pocket, the nature of the central metal dictates the functional outcome. termedia.pl These metalloporphyrins generally exhibit a much higher binding affinity for HO isoforms than the natural substrate, heme. termedia.plnih.govmdpi.com

| Metalloporphyrin | Central Metal Ion | Effect on HO Activity | Reference |

|---|---|---|---|

| Heme | Iron (Fe) | Substrate | termedia.pltermedia.pl |

| Sn-protoporphyrin (SnPPIX) | Tin (Sn) | Potent Competitive Inhibitor | termedia.pltermedia.plnih.govmdpi.com |

| Zn-protoporphyrin (ZnPPIX) | Zinc (Zn) | Competitive Inhibitor | termedia.pltermedia.plmdpi.com |

| Cr-protoporphyrin (CrPPIX) | Chromium (Cr) | Inhibitor | termedia.plnih.gov |

| This compound (Ni-PPIX) | Nickel (Ni) | Does not affect activity | termedia.pltermedia.pl |

| Cu-protoporphyrin (CuPPIX) | Copper (Cu) | Does not affect activity | termedia.pltermedia.pl |

| Mg-protoporphyrin (MgPPIX) | Magnesium (Mg) | Does not affect activity | termedia.pl |

| Co-protoporphyrin (CoPPIX) | Cobalt (Co) | Stimulant / Inducer | termedia.pl |

The metal ion also influences the conformation of the porphyrin macrocycle upon binding. The porphyrin ring, which is typically planar, can become significantly distorted to fit into a protein's binding pocket. nih.govunistra.fr Resonance Raman spectroscopy studies of murine ferrochelatase, the terminal enzyme in heme biosynthesis, revealed that Ni(II)-protoporphyrin becomes distorted upon binding to the enzyme's active site. researchgate.netnih.govacs.org This distortion is a crucial step in the catalytic mechanism of the enzyme. researchgate.netnih.gov Specifically, the small size of the Ni(II) ion leads to shorter Ni-N(pyrrole) bond distances, which forces a non-planar, ruffled conformation upon the macrocycle. unistra.frpnas.org This contrasts with larger ions like Cu(II), which can allow the porphyrin to remain relatively planar upon binding. pnas.org

In the context of DNA interactions, the central metal ion can enhance binding affinity through additional electrostatic interactions and influence the binding mode. nih.gov For instance, studies with tetrakis(N-methyl-4-pyridinium)porphyrin (TMPyP) and its metal complexes show that the presence of a metal can modulate whether the porphyrin binds to DNA via intercalation (sliding between base pairs) or external groove binding. nih.govnih.gov The nickel-containing complex of TMPyP, for example, has been shown to bind in the minor groove of DNA, with the buckled porphyrin shape, a consequence of the nickel coordination, causing significant local changes to the DNA structure. pnas.org

The Role of Porphyrin Structural Modifications

Modifications to the peripheral side chains of the protoporphyrin IX macrocycle also play a critical role in determining binding affinity and specificity. mdpi.com These substituents can be altered to change the molecule's solubility, steric profile, and hydrogen-bonding capabilities. mdpi.com

For example, the interaction between cationic porphyrins and DNA structures is highly dependent on the location, size, and charge of these peripheral groups. nih.gov Variations of the porphyrin side chains have been shown to enhance the effectiveness of metalloporphyrins as enzyme inhibitors. The inhibitory potency of tin-mesoporphyrin (SnMP) towards heme oxygenase is tenfold greater than that of tin-protoporphyrin (SnPP), highlighting the impact of changing the vinyl groups of protoporphyrin to ethyl groups. nih.gov

The mode of binding to macromolecules can also be directed by peripheral groups. Research on porphyrin-DNA interactions has shown that certain modifications can facilitate intercalation, while others favor surface or groove binding. mdpi.com The introduction of bulky substituents can sterically hinder intercalation, forcing an external binding mode. nih.gov The interplay between the central metal and the peripheral groups is therefore crucial. The metal ion may create a predisposition for a certain binding geometry (e.g., ruffling), which is then further refined by the steric and electronic properties of the side chains to achieve high specificity for a particular macromolecular target.

| Porphyrin Derivative | Macromolecule Target | Key Structural Feature(s) | Observed Binding Effect/Mode | Reference |

|---|---|---|---|---|

| Ni(II)-protoporphyrin | Ferrochelatase | Ni(II) ion | Induces saddling distortion/ruffling of the porphyrin macrocycle upon binding. | researchgate.netnih.govacs.org |

| Ni(II)-tetrakis(N-methylpyridyl) porphyrin (TMPyP) | DNA | Ni(II) ion, cationic peripheral groups | Binds to the minor groove, causing local DNA distortion. Porphyrin is highly buckled. | pnas.org |

| Sn-protoporphyrin (SnPP) | Heme Oxygenase | Sn(IV) ion | Potent competitive inhibitor with high binding affinity. | termedia.plnih.govmdpi.com |

| Sn-mesoporphyrin (SnMP) | Heme Oxygenase | Sn(IV) ion, modified side chains (mesoporphyrin) | 10-fold greater inhibitory potency compared to SnPP. | nih.gov |

| Free-base Protoporphyrin IX | Ferrochelatase | No metal | Binds to the active site, inducing a saddling distortion. | researchgate.netacs.org |

| Cu(II)-TMPyP | DNA | Cu(II) ion | Assumes a planar conformation when interacting with DNA. | pnas.org |

Computational and Theoretical Chemistry of Ni Protoporphyrin Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the nuanced characteristics of Ni-protoporphyrin systems. nih.govcanada.canih.gov DFT calculations offer a balance between computational cost and accuracy, making them well-suited for studying the complex electronic landscapes of metalloporphyrins. canada.ca Time-Dependent DFT (TD-DFT) extends these capabilities to the study of excited states, providing crucial information about the optical and photophysical properties of these molecules. rsc.orgnih.govresearchgate.net

DFT calculations have been instrumental in characterizing the electronic structure of this compound and its analogues. nih.govresearchgate.netaip.org The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding the reactivity and electronic transitions of the molecule. nih.govaip.org

For Ni-diphenylporphyrin (NiDPP) systems with various anchoring groups, the electron densities of the HOMOs are predominantly delocalized over the central nickel atom. aip.org In contrast, the LUMOs are delocalized at the center of the porphyrin plane, suggesting a pathway for intramolecular charge transfer between the nickel donor and the porphyrin core acceptor. aip.org The energies of these frontier orbitals, and consequently the HOMO-LUMO gap, are sensitive to the nature of peripheral substituents. nih.govaip.org For instance, in a series of NiDPPX molecules, the HOMO and LUMO energy values ranged from -4.57 to -5.35 eV and -3.12 to -3.63 eV, respectively. aip.org Specifically, an amino group (-NH2) raises the HOMO and LUMO energy levels, while a cyano group (-CN) lowers them. aip.org

The nature of the chemical bonding between the nickel atom and the porphyrin ligand has also been a subject of theoretical investigation. Studies combining X-ray photoemission and absorption spectroscopy with DFT calculations have revealed that the highest occupied electronic states are primarily formed by the atomic states of the porphine (B87208) ligand, while the subsequent two states are associated with the 3d states of the nickel atom. researchgate.net A key finding is the donor-acceptor nature of the chemical bond in Ni-porphyrin, where the lowest empty state is a σ-type molecular orbital formed from empty Ni 3dx2-y2 states and occupied 2p-states of the nitrogen lone pairs. researchgate.net

| System | HOMO Energy (eV) | LUMO Energy (eV) | Key Finding | Reference |

|---|---|---|---|---|

| NiDPP-NH₂ | Highest | Highest | -NH₂ group raises HOMO and LUMO energy levels. | aip.org |

| NiDPP-CN | Lowest | Lowest | -CN group lowers HOMO and LUMO energy levels. | aip.org |

| Bare Ni-Porphyrin | - | - | Solvents do not significantly affect the HOMO-LUMO gap. | nih.govnih.gov |

| NiP(meso-NO₂)₄ | - | - | Significant stabilization of HOMO and LUMO by 1.38 and 1.81 eV respectively. | nih.gov |

| NiP(meso-CF₃)₄ | - | - | HOMO stabilized by 0.77 eV and LUMO by 1.06 eV. | nih.gov |

DFT calculations have proven to be highly accurate in predicting the molecular geometries of nickel porphyrins, including the subtle but significant conformational distortions from planarity. canada.caacs.org One of the most common distortions is "ruffling," where the pyrrole (B145914) rings twist about the Ni-N axes. nih.gov This distortion is primarily attributed to the small ionic radius of the Ni(II) ion, which favors shorter Ni-N bond distances than the natural cavity of the porphyrin core would ideally accommodate. canada.ca

Theoretical studies on nickel octaethylporphyrin (NiOEP) have shown that ruffled conformers are energetically favored, with the ruffling distortion lowering the energy by approximately 0.2 kcal/mol. canada.caacs.org For nickel porphine (NiP), the potential energy surface reveals a minimum energy structure at a ruffling angle (τruf) of 22.8°, with a very small energy barrier of only 0.162 kcal/mol at the planar conformation, indicating the softness of this deformation. acs.orgmdpi.com

The degree of ruffling is also influenced by peripheral substituents. Meso-substituents, particularly electron-withdrawing groups like -CF3 and -NO2, tend to enhance the ruffling distortion of the porphyrin core more significantly than β-substituents. nih.govnih.gov For example, in NiP(meso-CF3)4, the Ni-N bond distances are shortened by 0.05 Å compared to the bare NiP species, leading to increased ruffling. nih.gov

These conformational distortions have a tangible impact on the vibrational spectra of the molecule. DFT calculations have shown a clear pattern of vibrational shifts driven by the ruffling distortion. acs.org Generally, higher frequency modes tend to shift to lower frequencies, and vice versa. acs.org The largest downshifts are observed for in-plane Cα-Cm stretching modes, while Ni-N stretching modes show significant upshifts with increased ruffling. acs.org

| System | Key Geometric Feature | Energy Change (kcal/mol) | Reference |

|---|---|---|---|

| NiOEP | Significant ruffling distortion | ~0.2 lower for ruffled conformer | canada.caacs.org |

| NiP | Minimum energy at ruffling angle of 22.8° | 0.162 barrier at planar conformation | acs.org |

| NiP(meso-CF₃)₄ | Increased ruffling, shorter Ni-N bonds | - | nih.gov |

| NiP(meso-NO₂)₄ | Stronger ruffling distortion | - | nih.govnih.gov |

Electronic Structure Analysis, Orbital Contributions (HOMO-LUMO), and Charge Distribution

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the electronic and geometric structure, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound systems over time. mdpi.comnih.gov MD simulations are particularly valuable for understanding how these molecules interact with their environment, such as solvents and large biomacromolecules. researchgate.net

The coordination sphere of the nickel ion in protoporphyrin is highly dynamic and influenced by the surrounding solvent molecules and potential axial ligands. rsc.orgnih.govmdpi.com In aqueous solutions, water molecules can act as axial ligands, leading to an equilibrium between low-spin (four-coordinate, planar) and high-spin (five- or six-coordinate, out-of-plane) species. mdpi.com Soret band excitation can shift this equilibrium toward the low-spin form by promoting the removal of axial water ligands. mdpi.com

The binding of axial ligands is influenced by the electronic properties of the porphyrin ring. Electron-withdrawing substituents on the porphyrin periphery can lower the energy of the Ni d(z2) orbital, thereby increasing the binding affinity for axial ligands. rsc.org The dynamics of these ligand binding and unbinding events, as well as the reorganization of the solvent shell, are critical for the function of this compound in various applications, including photocatalysis. nih.govmdpi.com

MD simulations are essential for studying the stability and conformational changes of this compound when it binds to biomacromolecules like proteins and DNA. nih.govresearchgate.netresearchgate.net These simulations can track the root-mean-square deviation (RMSD) of the complex to assess its stability over the simulation time. mdpi.comnih.gov

In the context of protein-ligand interactions, MD simulations have been used to study the binding of protoporphyrin complexes to nuclear receptors. nih.gov For instance, simulations of cobalt protoporphyrin (a close analogue of this compound) bound to the REV-ERBβ nuclear receptor revealed that the ligand can alter the conformation of the protein's ligand-binding site, which in turn affects its biological function. nih.gov The stability of such complexes is often maintained by a network of interactions, including hydrogen bonds and van der Waals forces, which can be analyzed in detail through MD trajectories. nih.govresearchgate.net The planarity of the protoporphyrin macrocycle itself is generally maintained throughout these simulations, underscoring its role as a stable scaffold for the central metal ion. nih.gov

Ligand Dynamics and Solvent Interactions within Coordination Sphere

Quantum Chemical Studies of Reactivity and Reaction Mechanisms

Quantum chemical methods, particularly DFT, are pivotal in elucidating the reactivity of this compound and the mechanisms of reactions in which it participates. researchgate.netsci-hub.seacs.orgacs.org These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a molecular-level understanding of catalytic cycles. sci-hub.se

For example, in the context of the hydrogen evolution reaction (HER), DFT calculations have been employed to investigate the role of meso-substituent steric hindrance on the reaction mechanism of Ni(II) porphyrin hydrides. mdpi.com These studies analyze the geometry, electron density distribution, and charge of reaction intermediates to understand how substituents influence the formation and release of hydrogen. mdpi.com

Similarly, quantum chemical calculations have been used to explain the regioselectivity of C-C coupling reactions in the oxidative chemical vapor deposition of nickel porphyrins. researchgate.net By supporting a proposed radical oxidative coupling mechanism, these calculations can predict which positions on the porphyrin ring are most likely to react. researchgate.net Spin density maps calculated by DFT for radical cations of nickel porphyrins can identify the sites with the highest spin density, which correspond to the most reactive positions for radical coupling. rsc.org These theoretical insights are crucial for the rational design of new porphyrin-based materials and catalysts with tailored reactivity. mdpi.com

Electron Transfer Pathways and Redox Mechanistic Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex electron transfer (ET) and redox mechanisms in this compound and related systems. mdpi.comnih.gov Theoretical models provide detailed insights into the electronic structure changes that accompany oxidation and reduction, helping to interpret experimental electrochemical data and predict reactivity. rsc.orgacs.org

Spectroelectrochemical and computational studies on nickel porphyrins reveal that the location of electron transfer—whether it is metal-centered or ligand-centered—is highly dependent on the reduction state of the molecule. pnas.orgharvard.edu Upon the first reduction of a Ni(II) porphyrin, computational models consistently show that the electron is transferred to a metal-based orbital, specifically the σ*(dx²-y²) orbital, to form a formal Ni(I) species. pnas.orgharvard.edu However, the second reduction introduces an electron to a molecular orbital located on the porphyrin ring, not the metal center. pnas.orgharvard.edu DFT calculations on the doubly reduced species, [Ni-Por]²⁻, indicate that one reducing electron resides on the nickel center while the other is localized on the porphyrin ligand, resulting in a triplet ground state described as a Ni(I) porphyrin radical. pnas.orgnih.gov This distribution of spin density between the metal and the ligand is a key feature of the reduced species' reactivity. nih.gov

Mechanistic modeling has been crucial in understanding proton-coupled electron transfer (PCET) pathways, particularly in "hangman" porphyrin systems designed for catalysis. pnas.orgharvard.edu In these systems, a pendant acidic group is held over the porphyrin face. harvard.edu DFT calculations suggest that after the initial reductions, a key step can be an intramolecular electron transfer from the nickel center to the porphyrin, coupled with a proton transfer from an acid to a meso-carbon of the porphyrin ring. pnas.org This process leads to the formation of a dearomatized phlorin intermediate. pnas.org The relative free energy barriers calculated via transition state theory indicate that the second reduction is necessary to make this intramolecular proton transfer thermodynamically favorable. pnas.org

DFT calculations have also been employed to predict the electrochemical potentials of redox transitions. rsc.orgnih.gov By modeling the metalloporphyrins in different oxidation states, researchers can calculate geometries and spin states that agree well with experimental values. rsc.org The computed redox potentials for various transitions, such as the [MII]/[MIII–OH] couple, can be predicted to within approximately 300 mV of experimental values. rsc.org For more complex systems, computational analysis provides insight into the molecular orbital composition of electroactive species responsible for single electron transfer (SET) activation of substrates. nih.gov These calculations, consistent with experimental data, confirm the spin states and orbital occupancies of the reduced nickel complexes that drive catalytic reactions. nih.gov

| System/Transition | Computational Method | Calculated Potential (V) | Experimental Potential (V) | Orbital Nature of Electron Transfer | Reference |

|---|---|---|---|---|---|

| Ni Hangman Porphyrin (NiII/I) | DFT (B3P86) | -1.40 | -1.40 | Metal-based (σ* dx²-y²) | pnas.org |

| Ni Hangman Porphyrin (NiI/NiI-Por•-) | DFT (B3P86) | -1.84 | ~ -1.76 (catalytic onset) | Ligand-based (porphyrin ring) | pnas.org |

| [Ni-1]2+/+ | DFT (ωB97X-D) | -1.27 | -1.24 | Mixed metal-ligand (π* + dz²) | nih.gov |

| [Ni-1]+/0 | DFT (ωB97X-D) | -2.06 | -1.93 | Primarily ligand-based (π*) | nih.gov |

| Ni(II)(N-CH3)(CHO)TPP (NiII/III) | Cyclic Voltammetry | N/A | +1.51 | Metal-based (NiII → NiIII) | researchgate.net |

Computational Insights into Ligand Exchange and Coordination Sphere Dynamics

Theoretical calculations provide profound insights into the dynamics of the coordination sphere of this compound, including ligand binding, exchange, and the resulting changes in spin-state and geometry. nih.govmdpi.com In the absence of axial ligands, nickel(II) porphyrins are typically four-coordinate, square-planar complexes with a diamagnetic low-spin (S=0) state. mdpi.com This is due to the Ni(II) ion's d⁸ electron configuration, where the dz² orbital is doubly occupied. mdpi.com

The coordination of one or more axial ligands to the nickel center dramatically alters the electronic structure and geometry. mdpi.com Upon binding of a ligand, an electron is promoted from the dz² orbital to the dx²-y² orbital, resulting in a five- or six-coordinate paramagnetic high-spin (S=1) complex. mdpi.com This spin-state switching, induced by a change in coordination number, is a hallmark of Ni(II) porphyrins. acs.orgacs.org Quantum chemical calculations can model this process, known as coordination-induced spin-state switching (CISSS). nih.gov For instance, DFT calculations show a strong repulsion between the nickel ion and a pyridine (B92270) ligand in the low-spin (singlet) state, indicating no binding. rsc.org However, in the high-spin (triplet) state, an attractive potential energy surface is found, leading to the formation of a stable five-coordinate complex. rsc.org

Computational methods are also used to quantify the thermodynamics of ligand association. rsc.org Calculations of the association energy of pyridine to different Ni-porphyrins reveal that electron-withdrawing substituents on the porphyrin ring can significantly strengthen axial ligand binding. rsc.org This is because these substituents lower the energy of the metal dz² orbital, which is primarily responsible for binding the axial ligand, thus increasing the binding energy. rsc.org

The dynamics of the coordination sphere extend to photo-induced processes. Excitation of Ni(II) porphyrins can trigger the elimination of an axial ligand. mdpi.com Conversely, light can be used to drive the CISSS process by employing photochromic ligands covalently attached to the porphyrin. rsc.org Computational studies are essential for understanding the mechanism of these light-driven switches. rsc.org Furthermore, theoretical investigations into the excited states of Ni(II) porphyrins explain their well-known fluorescence quenching. acs.orgacs.org The calculations reveal that rapid non-radiative decay pathways, facilitated by the coupling of electronic states with vibrations of the coordination sphere, dominate the photorelaxation dynamics, preventing light emission. acs.orgacs.org

| Porphyrin System | Axial Ligand | Computational Method | Calculated Association Energy (kcal/mol) | Predicted Spin State (Coordinated) | Key Structural Feature | Reference |

|---|---|---|---|---|---|---|

| Ni-TPP | Pyridine | DFT | -1.96 | High-spin (Triplet) | Five-coordinate complex forms only in triplet state. | rsc.org |

| Ni-TPPF20 | Pyridine | DFT | -6.96 | High-spin (Triplet) | Electron-withdrawing groups increase binding energy 3.6-fold. | rsc.org |

| Ni(II)TMPyP4+ | Water | NMR/Spectroscopy | N/A | High-spin (S=1) | Equilibrium between 4-coordinate (low-spin) and 5/6-coordinate (high-spin) forms in aqueous solution. | mdpi.com |

| Strapped Ni(II)-Porphyrin | Pyridine (intramolecular) | Quantum Chemistry | N/A | Switches between Low- and High-spin | Spin transition accompanied by change in metal center coordination (CISSS). | nih.gov |

Mechanistic Roles and Implications in Biological Systems Excluding Clinical Applications

Role in Specific Cellular Processes: Oxidative Stress and Signaling Pathways (Mechanistic Focus)

The interaction of metalloporphyrins, including those containing nickel, with cellular components can influence oxidative stress and associated signaling pathways. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive intermediates or repair the resulting damage. researchgate.net Porphyrins and metalloporphyrins can participate in redox reactions, potentially contributing to or mitigating oxidative stress. antpublisher.com

While the direct role of Ni-protoporphyrin in initiating or directly participating in major cellular signaling cascades related to oxidative stress is not as extensively documented as that of some other metalloporphyrins (like iron porphyrins in Fenton chemistry), studies on synthetic nickel porphyrins provide mechanistic insights. For instance, investigations into the kinetics and mechanism of formation of nickel(II) porphyrins and their interaction with DNA highlight their potential to interact with biological macromolecules. ias.ac.inresearchgate.net These interactions, such as outside binding with self-stacking on DNA, could theoretically influence cellular processes, including those related to damage response pathways that are often linked to oxidative stress. ias.ac.inresearchgate.net

Research on other metalloporphyrins has shown their ability to modulate signaling pathways. For example, hemin (B1673052) (Fe(III)-protoporphyrin IX) is known to activate the transcription factor Nrf2, a key regulator of antioxidant defense genes. antpublisher.com While this specific mechanism is linked to the iron center, it illustrates how metalloporphyrins can directly impact signaling related to oxidative stress. The distinct electronic configuration and coordination properties of nickel in this compound would lead to different interaction profiles compared to iron, suggesting potentially unique effects on signaling pathways, although these require further focused investigation.

This compound as a Mechanistic Probe in Biochemical and Enzymatic Research

This compound serves as a valuable mechanistic probe in biochemical and enzymatic studies, particularly in understanding the interactions between porphyrins and proteins, and the mechanisms of metalation and demetalation reactions. Its stable nickel(II) center, which has a low tendency for axial ligation compared to iron, makes it useful for studying the structural and conformational changes of proteins upon porphyrin binding without the complexities introduced by readily forming multiple axial ligands. researchgate.net

Studies utilizing Ni(II) protoporphyrin IX have provided insights into the catalytic mechanism of ferrochelatase, the enzyme that catalyzes the insertion of ferrous iron into protoporphyrin IX to form heme. researchgate.netnih.gov Ferrochelatase is known to induce nonplanar distortions in the porphyrin substrate, a crucial step for metal insertion. researchgate.netnih.gov By using Ni(II) protoporphyrin, which is a product analog or inhibitor in some contexts, researchers can investigate how the enzyme interacts with a metallated porphyrin and the resulting conformational changes in both the protein and the porphyrin macrocycle. Resonance Raman spectroscopy data on the binding of Ni(II) protoporphyrin to ferrochelatase, for example, has revealed that the porphyrin becomes distorted when bound to the enzyme, corroborating the importance of porphyrin distortion in the enzyme's mechanism, even in the absence of the natural metal substrate. researchgate.net

Furthermore, variants of ferrochelatase directly evolved to possess increased nickel-chelatase activity have been used to explore the relationship between enzyme-induced porphyrin deformation and the type of divalent metal ion inserted. nih.gov These studies highlight how this compound can be used to probe the subtle interplay between protein structure, porphyrin conformation, and metal specificity in enzymatic reactions.